Cas no 4439-22-9 (3-(Furan-2-ylmethyl)-amino-propan-1-ol)

3-(Furan-2-ylmethyl)-amino-propan-1-ol structure
4439-22-9 structure
Productnaam:3-(Furan-2-ylmethyl)-amino-propan-1-ol
CAS-nummer:4439-22-9
MF:C7H11NO2
MW:141.167742013931
MDL:MFCD07410475
CID:1068448
PubChem ID:4722610

3-(Furan-2-ylmethyl)-amino-propan-1-ol Chemische en fysische eigenschappen

Naam en identificatie

    • 2-((Furan-2-ylmethyl)amino)ethanol
    • 2-[(2-furylmethyl)amino]ethanol(SALTDATA: FREE)
    • 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol
    • CHEMBRDG-BB 9072041
    • 4439-22-9
    • 2-[(furan-2-ylmethyl)amino]ethanol
    • STK511395
    • EN300-168979
    • CS-0270956
    • 2-((Furan-2-ylmethyl)amino)ethan-1-ol
    • SCHEMBL2858204
    • 2-[(2-Furylmethyl)amino]ethanol
    • A872539
    • MFCD07410475
    • 2-[(2-Furylmethyl)amino]ethanol, AldrichCPR
    • F16080
    • 2-{[(furan-2-yl)methyl]amino}ethan-1-ol
    • AS-47770
    • AKOS000258518
    • BBL000057
    • 2-(furan-2-ylmethylamino)ethanol
    • SB61657
    • PERSIOJMHRGFFY-UHFFFAOYSA-N
    • 3-(Furan-2-ylmethyl)-amino-propan-1-ol
    • MDL: MFCD07410475
    • Inchi: InChI=1S/C7H11NO2/c9-4-3-8-6-7-2-1-5-10-7/h1-2,5,8-9H,3-4,6H2
    • InChI-sleutel: PERSIOJMHRGFFY-UHFFFAOYSA-N
    • LACHT: C1=COC(=C1)CNCCO

Berekende eigenschappen

  • Exacte massa: 141.07900
  • Monoisotopische massa: 141.079
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 4
  • Complexiteit: 87.7
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.3
  • Topologisch pooloppervlak: 45.4A^2

Experimentele eigenschappen

  • Dichtheid: 1.103
  • Kookpunt: 259.2°C at 760 mmHg
  • Vlampunt: 110.6°C
  • Brekindex: 1.503
  • PSA: 45.40000
  • LogboekP: 0.75240

3-(Furan-2-ylmethyl)-amino-propan-1-ol Beveiligingsinformatie

  • Gevaarklasse:IRRITANT

3-(Furan-2-ylmethyl)-amino-propan-1-ol Douanegegevens

  • HS-CODE:2932190090
  • Douanegegevens:

    China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

3-(Furan-2-ylmethyl)-amino-propan-1-ol Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-168979-0.1g
2-{[(furan-2-yl)methyl]amino}ethan-1-ol
4439-22-9
0.1g
$364.0 2023-09-20
Enamine
EN300-168979-1.0g
2-{[(furan-2-yl)methyl]amino}ethan-1-ol
4439-22-9
1g
$66.0 2023-06-08
TRC
F864165-100mg
3-[(Furan-2-ylmethyl)-amino]-propan-1-ol
4439-22-9
100mg
$ 65.00 2022-06-04
Fluorochem
042944-5g
2-[(2-Furylmethyl)amino]ethanol
4439-22-9 95%
5g
£167.00 2022-03-01
1PlusChem
1P00DD4H-1g
2-[(2-furylmethyl)amino]ethanol
4439-22-9 95%
1g
$61.00 2025-02-26
Enamine
EN300-168979-2.5g
2-{[(furan-2-yl)methyl]amino}ethan-1-ol
4439-22-9
2.5g
$810.0 2023-09-20
Enamine
EN300-168979-5.0g
2-{[(furan-2-yl)methyl]amino}ethan-1-ol
4439-22-9
5g
$185.0 2023-06-08
Enamine
EN300-168979-10.0g
2-{[(furan-2-yl)methyl]amino}ethan-1-ol
4439-22-9
10g
$335.0 2023-06-08
abcr
AB222265-1 g
2-[(2-Furylmethyl)amino]ethanol, 95%; .
4439-22-9 95%
1 g
€137.20 2023-07-20
Chemenu
CM520408-25g
2-((Furan-2-ylmethyl)amino)ethanol
4439-22-9 95%
25g
$418 2023-02-02

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Artikelen aanbevelen

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:4439-22-9)3-(Furan-2-ylmethyl)-amino-propan-1-ol
A872539
Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):347.0